

2-Carbamoylisonicotinic Acid: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Carbamoylisonicotinic acid

Cat. No.: B174875

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Dated: December 25, 2025

Abstract

2-Carbamoylisonicotinic acid, also known as 2-(aminocarbonyl)-4-pyridinecarboxylic acid, is a pyridine derivative with potential applications in pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis methodologies, and known biological activities. While specific experimental data for this compound is limited in publicly available literature, this document consolidates predicted data and information from related structures to serve as a valuable resource for researchers.

Chemical and Physical Properties

2-Carbamoylisonicotinic acid is a white to off-white solid.^[1] Its core structure consists of a pyridine ring substituted with a carboxylic acid group at the 4-position and a carboxamide group at the 2-position.

Table 1: Physicochemical Properties of **2-Carbamoylisonicotinic Acid**

Property	Value	Source
Molecular Formula	$C_7H_6N_2O_3$	[1]
Molecular Weight	166.13 g/mol	[1]
CAS Number	160601-84-3	[1]
Appearance	White to off-white solid	[1]
Boiling Point (Predicted)	$542.6 \pm 35.0 \text{ } ^\circ\text{C}$	[1]
Density (Predicted)	$1.458 \pm 0.06 \text{ g/cm}^3$	[1]
pKa (Predicted)	3.09 ± 0.10	[1]
Storage	Sealed in dry, Room Temperature	[1]

Spectroscopic Data

Detailed experimental spectra for **2-Carbamoylisonicotinic acid** are not widely available. However, based on the spectroscopic properties of related carboxylic acids and amides, the following characteristic signals can be predicted.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Carbamoylisonicotinic acid** is expected to show characteristic absorptions for its functional groups:

- O-H Stretch (Carboxylic Acid): A very broad band in the region of $2500\text{-}3300 \text{ cm}^{-1}$.
- N-H Stretch (Amide): Two bands (for a primary amide) around $3100\text{-}3500 \text{ cm}^{-1}$.
- C=O Stretch (Carboxylic Acid and Amide): Strong absorptions in the range of $1630\text{-}1760 \text{ cm}^{-1}$. The exact position will depend on hydrogen bonding.
- C-N Stretch (Amide): Around 1400 cm^{-1} .
- C-O Stretch (Carboxylic Acid): In the region of $1210\text{-}1320 \text{ cm}^{-1}$.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

- Carboxylic Acid Proton (-COOH): A broad singlet typically downfield, around 10-13 ppm.
- Amide Protons (-CONH₂): Two broad singlets, typically between 5-8 ppm.
- Pyridine Ring Protons: Aromatic protons on the pyridine ring would appear in the region of 7-9 ppm, with splitting patterns determined by their positions relative to the substituents.

¹³C NMR:

- Carboxylic Carbonyl Carbon (-COOH): Expected to resonate in the 165-185 ppm region.
- Amide Carbonyl Carbon (-CONH₂): Also expected in the 160-180 ppm range.
- Pyridine Ring Carbons: Aromatic carbons would appear in the 120-150 ppm region.

Mass Spectrometry (MS)


The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 166, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water (H₂O), carbon monoxide (CO), and the carboxamide group (-CONH₂).

Synthesis and Experimental Protocols

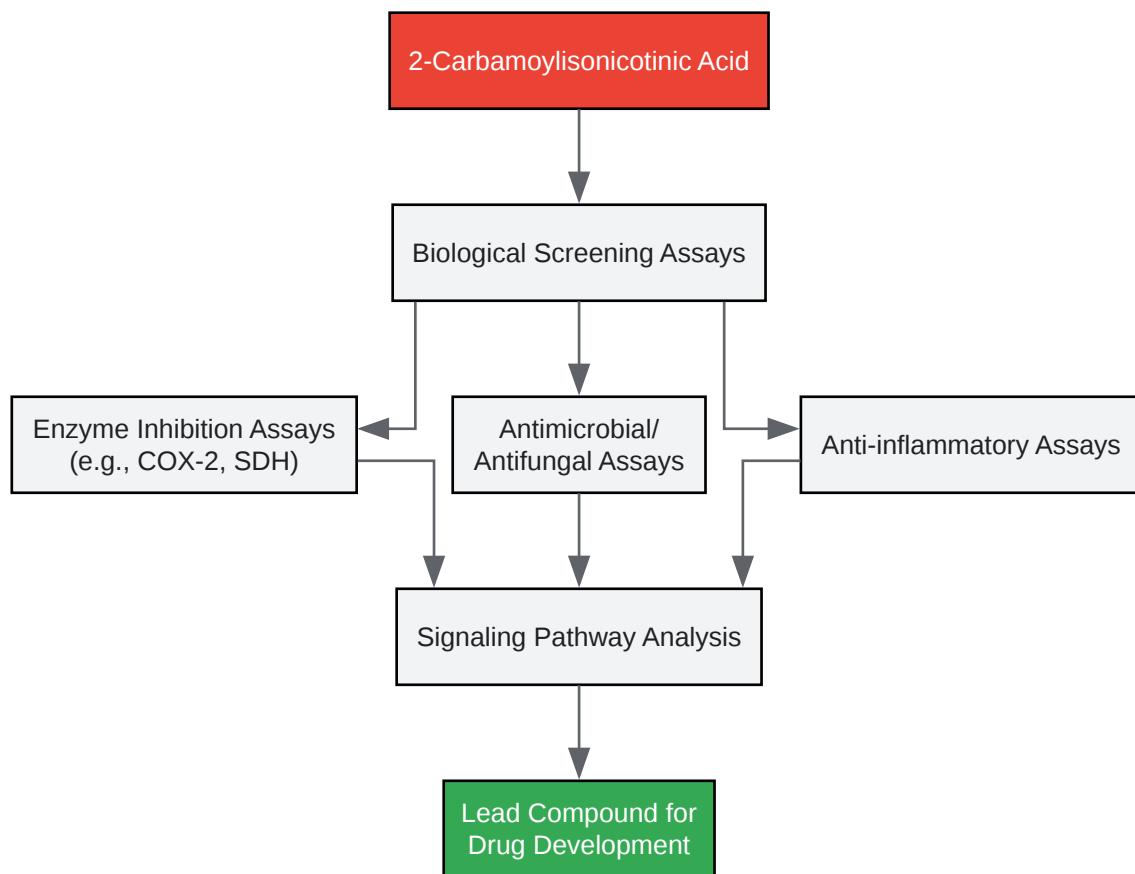
While a specific, detailed experimental protocol for the synthesis of **2-Carbamoylisonicotinic acid** is not readily available in the reviewed literature, general methods for the synthesis of pyridine carboxylic acids and their derivatives can be adapted.

One potential synthetic route could involve the selective hydrolysis of a dinitrile precursor, 2,4-dicyanopyridine. Another approach could be the amidation of a corresponding ester or acid chloride at the 2-position of an isonicotinic acid derivative. A patent for the preparation of 2,4-pyridine dicarboxylic acid suggests that the corresponding carboxamides can be prepared from N-heterocyclic compounds by reaction with formamide in the presence of peroxodisulfuric acid or a peroxodisulfate, followed by alkaline hydrolysis to yield the carboxylic acids.[\[2\]](#)

Workflow for a potential synthesis route:

[Click to download full resolution via product page](#)

Caption: Potential synthesis workflow for **2-Carbamoylisonicotinic acid**.


Biological Activity and Potential Applications

Specific biological activity data for **2-Carbamoylisonicotinic acid** is scarce in the public domain. However, the isonicotinic acid scaffold and its derivatives are known to exhibit a wide range of biological activities.

- **Anti-inflammatory Activity:** Isonicotinic acid derivatives have been investigated as inhibitors of enzymes such as cyclooxygenase-2 (COX-2), which are involved in inflammatory processes.^[1] Molecular docking studies have suggested that isonicotinoyl compounds may bind to the active site of COX-2.^[1]
- **Antimicrobial and Antifungal Activity:** Pyridine carboxamide derivatives have been synthesized and evaluated for their antifungal activity, with some compounds showing inhibitory effects against various plant pathogens.^[2] Some of these compounds have been identified as potential succinate dehydrogenase inhibitors.^[2]
- **Antimalarial Activity:** Certain pyridine derivatives have been synthesized and shown to possess *in vivo* anti-malarial activity against *Plasmodium berghei*.^[3]
- **Enzyme Inhibition:** The isonicotinic acid core is present in isoniazid, a frontline antitubercular drug that inhibits mycolic acid synthesis.^{[4][5]} This suggests that derivatives of isonicotinic acid could be explored as inhibitors of various enzymes.

Given these activities in related compounds, **2-Carbamoylisonicotinic acid** could be a candidate for screening in various biological assays, including those for anti-inflammatory, antimicrobial, and enzyme inhibitory activities.

Logical Relationship of Potential Biological Investigation:

[Click to download full resolution via product page](#)

Caption: Logical flow for investigating the biological properties of **2-Carbamoylisonicotinic acid**.

Conclusion

2-Carbamoylisonicotinic acid is a molecule of interest with predicted physicochemical properties that suggest its potential as a scaffold in medicinal and agricultural chemistry. While detailed experimental data is currently limited, this guide provides a foundational understanding based on available information and data from analogous structures. Further research is warranted to experimentally validate the predicted properties, develop robust synthetic protocols, and explore the biological activities of this compound. The information presented here should serve as a valuable starting point for researchers and drug development professionals interested in exploring the potential of **2-Carbamoylisonicotinic acid** and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 5. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Carbamoylisonicotinic Acid: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b174875#what-are-the-properties-of-2-carbamoylisonicotinic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com